molecular formula C22H21NO6 B3626390 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B3626390
M. Wt: 395.4 g/mol
InChI Key: BXKOCVDQUQQZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic small molecule designed for research purposes. This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety and a 4-propylcoumarin (2H-chromen-2-one) scaffold linked by an acetamide group. The benzodioxin group is a privileged structure in medicinal chemistry, often associated with biological activity . The coumarin core is a common pharmacophore known for a wide range of potential biological properties. The specific propyl substitution on the coumarin ring may influence the compound's lipophilicity and interaction with biological targets. This chemical is provided as a high-purity material for research applications. Researchers can leverage this compound in various in vitro studies, including target-based screening assays, mechanism of action studies, and structure-activity relationship (SAR) investigations. Potential research areas may include enzymology and oncology, but its specific mechanism of action and primary research applications require further experimental characterization. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-3-14-10-22(25)29-19-12-16(5-6-17(14)19)28-13-21(24)23-15-4-7-18-20(11-15)27-9-8-26-18/h4-7,10-12H,2-3,8-9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKOCVDQUQQZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the acetamide group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzodioxin compounds exhibit promising anticancer properties. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial effects. Research has shown that specific derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies revealed that modifications to the benzodioxin structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects
    • Neurodegenerative diseases such as Alzheimer's and Parkinson's have been a focus for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors.

Synthetic Applications

  • Building Blocks in Organic Synthesis
    • This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities .
  • Pharmaceutical Development
    • The compound is utilized in the pharmaceutical industry for the development of new drugs aimed at treating a variety of conditions. Its derivatives are being explored for their potential as enzyme inhibitors or receptor modulators, which are crucial in drug design .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsInduced apoptosis in cancer cells; activation of caspase pathways observed.
Investigate antimicrobial propertiesEffective against resistant bacterial strains; potential for clinical applications in infections.
Assess neuroprotective effectsReduced oxidative stress in neuronal cells; potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, enabling comparative analysis of substituent effects and synthetic methodologies.

Structural Analogues from Literature

Compound Name Molecular Formula Key Features Synthesis Route Physical/Chemical Properties Reference
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₁₉H₁₅N₃O₇ Coumarin (4-methyl), hydrazide linker, nitrobenzylidene group Condensation of hydrazide with aldehyde in 1,4-dioxane/ZnCl₂ m.p. 218–220°C; IR: 1730 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3) C₂₀H₁₅NO₅ Coumarin (4-methyl), benzodioxin-Schiff base linkage Schiff base formation between coumarin aldehyde and benzodioxin-6-amine Brown solid; IR: 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
2-(2-tert-Butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₂₀H₂₃NO₄ Benzodioxin-acetamide, tert-butylphenoxy substituent Amide coupling of benzodioxin-6-amine with 2-(2-tert-butylphenoxy)acetyl chloride Molecular weight: 341.407; ChemSpider ID: 640016
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₀H₂₆N₂O₄ Morpholin-2-one ring, isopropylphenyl group Acetylation of morpholine intermediate with acetyl chloride ESI/APCI(+): 347 (M+H); ¹H NMR: δ 7.69 (br s, NH)

Key Observations

Substituent Effects on Lipophilicity: The 4-propyl group on the coumarin core in the target compound increases lipophilicity compared to analogues with 4-methyl (e.g., 2k , compound 3 ) or tert-butylphenoxy substituents ( ). This may enhance membrane permeability in biological applications.

Synthetic Methodologies :

  • Amide Coupling : The target compound likely employs nucleophilic substitution (e.g., using bromoacetamide intermediates, as in ), contrasting with hydrazide formation in 2k or Schiff base synthesis in compound 3 .
  • Catalytic Conditions : Reactions in 1,4-dioxane with ZnCl₂ ( ) are common for coumarin derivatives, while Na₂CO₃-mediated acetylation ( ) is preferred for morpholine systems.

Spectroscopic Signatures: IR Spectroscopy: The target compound’s carbonyl stretches (C=O of acetamide and coumarin) would align with 2k (1730 cm⁻¹ ) and compound 3 (1675 cm⁻¹ ). NMR: The propyl group’s protons (δ ~0.8–1.6 ppm) and benzodioxin aromatic signals (δ ~6.5–7.5 ppm) would distinguish it from tert-butylphenoxy (δ ~1.3 ppm, s, 9H ) or morpholine derivatives (δ ~3.3–4.9 ppm ).

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and acetamides. The synthesis typically starts with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acylating agents under controlled conditions to yield the target compound. The molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5}, and it features a complex structure that includes a benzodioxin core linked to a chromene moiety.

Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM).

  • Acetylcholinesterase Inhibition :
    • Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methylphenylsulfonamide] have shown significant AChE inhibitory activity. For instance, certain derivatives exhibited IC50 values as low as 2.7 µM, indicating potent inhibition which could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • α-Glucosidase Inhibition :
    • The compound has also been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity can help manage blood sugar levels in diabetic patients. Preliminary studies suggest that derivatives of this compound demonstrate promising inhibitory effects against this enzyme .

Antioxidant Activity

Research indicates that compounds containing the benzodioxin and chromene scaffolds possess antioxidant properties. These properties are essential for reducing oxidative stress in cells, which is linked to various chronic diseases including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxin and chromene components can significantly influence their pharmacological properties:

Modification Effect on Activity
Substitution on benzodioxin ringEnhances AChE inhibition
Alterations in chromene substituentsModulates antioxidant activity
Variation in acetamide side chainsInfluences α-glucosidase inhibition

Study 1: AChE Inhibition

In a study investigating various derivatives of benzodioxin-based compounds, it was found that specific modifications led to enhanced AChE inhibition compared to standard drugs used for Alzheimer's treatment. The findings suggested that these compounds could serve as lead candidates for further development .

Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of related compounds demonstrated that those with a higher degree of hydroxyl substitutions showed increased radical scavenging activity. This suggests that structural optimization could lead to more effective antioxidant agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated intermediates (e.g., acyl chlorides or sulfonyl chlorides) under basic conditions (e.g., Na₂CO₃). Temperature control (e.g., reflux under inert atmosphere) and pH adjustments (pH 8–10) are critical for intermediate stability . Purification often employs recrystallization or column chromatography, with TLC used to monitor reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Assign peaks for benzodioxin (δ 4.2–4.4 ppm for -OCH₂CH₂O-) and chromen-2-one (δ 6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., C₂₄H₂₃NO₆, expected [M+H]⁺ at m/z 446.1) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX or WinGX to refine crystal structures .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to structural similarities to bioactive benzodioxin and chromene derivatives. Use fluorometric or colorimetric readouts with positive controls (e.g., known inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Derivatization : Modify substituents on the benzodioxin (e.g., electron-withdrawing groups) or chromen-2-one (e.g., alkyl chain length) .
  • Biological Testing : Compare IC₅₀ values across derivatives using dose-response curves.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What crystallographic strategies resolve ambiguities in anisotropic displacement parameters for this compound?

  • Methodology : Use SHELXL for high-resolution refinement. Apply TWIN commands for twinned crystals and validate with R-factor convergence (<5%). Cross-check with PLATON to detect missed symmetry or disorder .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Methodology :

  • Re-examine sample purity : Contaminants (e.g., unreacted intermediates) may skew NMR/MS results.
  • Validate hydrogen bonding networks : Use Mercury (CCDC) to analyze intermolecular interactions and compare with Etter’s rules for hydrogen-bonding patterns .
  • Reconcile torsional angles : Ensure NMR-derived dihedral angles align with crystallographic data using ORTEP visualizations .

Q. What computational methods predict pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions.
  • Metabolic Stability : Simulate phase I/II metabolism with StarDrop or MetaSite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.